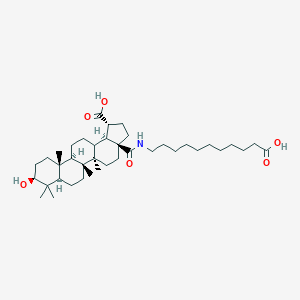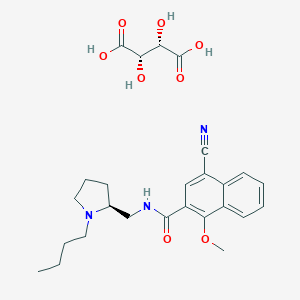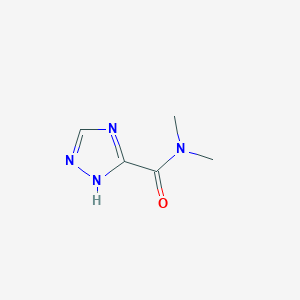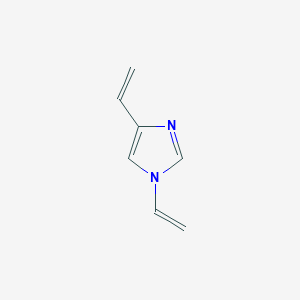
1,4-Bis(ethenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(ethenyl)imidazole, also known as BEI, is a chemical compound that belongs to the imidazole family. It is a versatile compound that has found applications in various fields, including organic chemistry, materials science, and biomedical research.
Mechanism Of Action
1,4-Bis(ethenyl)imidazole acts as a cross-linking agent by forming covalent bonds between proteins or other molecules. This cross-linking helps to stabilize the molecules and prevent their degradation. 1,4-Bis(ethenyl)imidazole also acts as a fluorescent probe by binding to metal ions and emitting a fluorescence signal. This signal can be used to detect the presence of metal ions in a sample.
Biochemical And Physiological Effects
1,4-Bis(ethenyl)imidazole has been shown to have low toxicity and is well-tolerated in cells and animals. It has been used as a cross-linking agent for various proteins, including enzymes, antibodies, and antigens. 1,4-Bis(ethenyl)imidazole has also been used to cross-link DNA and RNA, which helps to stabilize these molecules and prevent their degradation.
Advantages And Limitations For Lab Experiments
One advantage of using 1,4-Bis(ethenyl)imidazole as a cross-linking agent is that it is highly specific and can target specific molecules. This specificity helps to prevent unwanted cross-linking and reduces the risk of non-specific binding. However, one limitation of using 1,4-Bis(ethenyl)imidazole is that it can only cross-link molecules that contain reactive groups, such as amino or carboxyl groups.
Future Directions
There are several future directions for the use of 1,4-Bis(ethenyl)imidazole in scientific research. One direction is the development of new methods for synthesizing 1,4-Bis(ethenyl)imidazole that are more efficient and cost-effective. Another direction is the use of 1,4-Bis(ethenyl)imidazole as a cross-linking agent for new types of molecules, such as lipids and carbohydrates. Additionally, 1,4-Bis(ethenyl)imidazole could be used in the development of new diagnostic tools, such as biosensors and imaging agents.
Synthesis Methods
1,4-Bis(ethenyl)imidazole can be synthesized using various methods. One of the most commonly used methods is the reaction of 1,4-dibromo-2-butene with imidazole in the presence of a palladium catalyst. Another method involves the reaction of 1,4-dibromo-2-butene with imidazole in the presence of a copper catalyst. Both methods yield high purity 1,4-Bis(ethenyl)imidazole.
Scientific Research Applications
1,4-Bis(ethenyl)imidazole has found various applications in scientific research. It is used as a cross-linking agent in the preparation of polymeric materials. It is also used as a fluorescent probe for the detection of metal ions. In biomedical research, 1,4-Bis(ethenyl)imidazole is used as a protein cross-linking agent, which helps to stabilize proteins and prevent their degradation. It is also used as a disinfectant for medical devices.
properties
CAS RN |
169327-69-9 |
|---|---|
Product Name |
1,4-Bis(ethenyl)imidazole |
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1,4-bis(ethenyl)imidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h3-6H,1-2H2 |
InChI Key |
JWUZTVZYEWXPMA-UHFFFAOYSA-N |
SMILES |
C=CC1=CN(C=N1)C=C |
Canonical SMILES |
C=CC1=CN(C=N1)C=C |
synonyms |
1H-Imidazole,1,4-diethenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



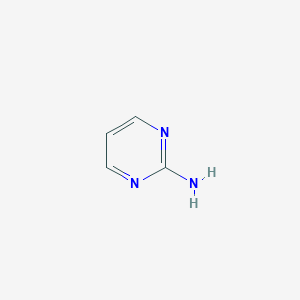

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)




